molecular formula C9H18N2O B1481148 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol CAS No. 2098039-85-9

1-Amino-3-(cyclopropylmethyl)piperidin-4-ol

Cat. No. B1481148
CAS RN: 2098039-85-9
M. Wt: 170.25 g/mol
InChI Key: BUIHGYTZSXYZFV-UHFFFAOYSA-N
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Description

“1-Amino-3-(cyclopropylmethyl)piperidin-4-ol” is a chemical compound with the molecular formula C9H18N2O. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of piperidin-4-ol derivatives, which includes “1-Amino-3-(cyclopropylmethyl)piperidin-4-ol”, involves several reactions. The method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The molecular structure of “1-Amino-3-(cyclopropylmethyl)piperidin-4-ol” is represented by the formula C9H18N2O. This indicates that it contains 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.

Scientific Research Applications

Medicinal Chemistry

1-Amino-3-(cyclopropylmethyl)piperidin-4-ol: is a valuable compound in medicinal chemistry due to its piperidine structure, a common motif in pharmaceuticals . It has been used in the synthesis of potential treatments for HIV, where derivatives have shown CCR5 antagonistic activities, which are crucial in the process of HIV-1 entry into cells . This compound serves as a building block for creating new molecules that can interact with biological targets, offering pathways for the development of new therapeutic agents.

Biochemistry

In biochemistry, this compound’s utility lies in its role as a precursor for synthesizing various biochemical reagents. It can be used to study enzyme-substrate interactions and receptor binding due to its structural similarity to natural bioactive compounds. Its derivatives are often used as reference standards in pharmaceutical testing to ensure the accuracy of analytical results .

Pharmacology

Pharmacologically, 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol is involved in the design of drug candidates. Its piperidine core is present in more than twenty classes of pharmaceuticals, including those with analgesic, antipsychotic, and antihistaminic properties . The compound’s derivatives have been evaluated for their potential pharmacological applications, particularly in the context of drug discovery and development.

Organic Synthesis

This compound is also significant in organic synthesis, where it is used as a building block for constructing complex molecules. It can undergo various chemical reactions, such as cyclization and amination, to yield new compounds with potential biological activity. The piperidine ring system is a key structural feature in many natural products and pharmaceuticals, making this compound a versatile tool in synthetic organic chemistry .

Analytical Chemistry

Lastly, in analytical chemistry, this compound is used as a standard for calibrating instruments and validating analytical methods. Its well-defined structure and properties make it an ideal candidate for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the reliability of analytical data .

properties

IUPAC Name

1-amino-3-(cyclopropylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-11-4-3-9(12)8(6-11)5-7-1-2-7/h7-9,12H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIHGYTZSXYZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CN(CCC2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(cyclopropylmethyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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